REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][C:10](OCC)=[O:11].O.[OH-].[Na+]>O1CCCC1>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][OH:11] |f:2.3|
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1C)CC(=O)OCC
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
9.3 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
After 15 h. the solids were removed by filtration
|
Duration
|
15 h
|
Type
|
WASH
|
Details
|
washed thoroughly with tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
The filtrate was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue
|
Type
|
FILTRATION
|
Details
|
by filtrating through silica gel
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1C)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 98.6% | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |